molecular formula C6H3BBrF4K B8207276 Potassium 2-bromo-3-fluorophenyltrifluoroborate

Potassium 2-bromo-3-fluorophenyltrifluoroborate

Cat. No.: B8207276
M. Wt: 280.90 g/mol
InChI Key: UUTKLYPWRDTYPC-UHFFFAOYSA-N
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Description

Potassium 2-bromo-3-fluorophenyltrifluoroborate is an organoboron compound with the molecular formula C6H3BBrF4K. It is a member of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-bromo-3-fluorophenyltrifluoroborate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-bromo-3-fluorophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of potassium trifluoroborates, including this compound, often involves scalable and efficient synthetic routes. These methods prioritize safety, yield, and purity. The use of potassium bifluoride as a fluorinating agent is common due to its effectiveness and availability .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-bromo-3-fluorophenyltrifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, while nucleophilic substitution reactions yield various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of potassium 2-bromo-3-fluorophenyltrifluoroborate in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Potassium 2-bromo-3-fluorophenyltrifluoroborate can be compared with other potassium trifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium alkyltrifluoroborate

Uniqueness

Properties

IUPAC Name

potassium;(2-bromo-3-fluorophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBrF4.K/c8-6-4(7(10,11)12)2-1-3-5(6)9;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKLYPWRDTYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CC=C1)F)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBrF4K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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